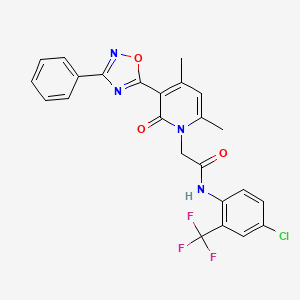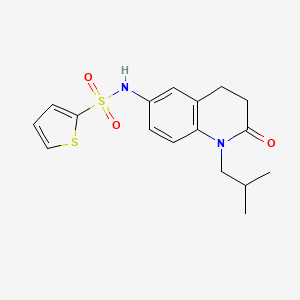
N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- Research demonstrates the synthesis of quinoline derivatives clubbed with sulfonamide moiety, showing promising antimicrobial activities against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
- Another study explored the anticancer potential of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, highlighting mechanisms through the inhibition of carbonic anhydrase isozymes and showcasing interesting in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).
Therapeutic Applications in Pulmonary Diseases
- Phosphatidylinositol 3-kinase inhibitors related to the quinoline and sulfonamide structure were identified for the treatment of idiopathic pulmonary fibrosis and cough, demonstrating the therapeutic versatility of quinoline-sulfonamide derivatives (Expert Opinion on Therapeutic Patents, 2014).
Radioprotective and Anticancer Agents
- Novel quinoline benzenesulfonamide derivatives were synthesized for their potential use as anticancer and radioprotective agents, showing cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).
Fluorescent Probes for Zinc(II)
- The synthesis and fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, with derivatives showing stronger fluorescence than the parent compound, underscore the potential use of quinoline-sulfonamide derivatives in biochemical sensing and imaging (The Journal of Organic Chemistry, 2000).
Mecanismo De Acción
Target of Action
Sulfonamide drugs are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally work by blocking the protein-protein interactions formed by the anti-apoptotic proteins . This action can release the apoptotic signal, recover the inherent apoptosis process, and achieve the goal of eliminating tumors .
Biochemical Pathways
It is known that bcl-2 family proteins, which are potential targets of sulfonamides, are key regulators of the mitochondrial apoptotic pathway . Overexpression of these anti-apoptotic proteins is resistant to chemotherapies in a variety of tumor cells .
Pharmacokinetics
The optimization strategy of replacing the high-energy water molecules in the protein binding pocket has been shown to increase the affinity of similar compounds with the target by about 30 times, and significantly improve their synthesis and bioavailability .
Result of Action
Blocking the protein-protein interactions formed by the anti-apoptotic proteins by small-molecule inhibitors can release the apoptotic signal, recover the inherent apoptosis process, and achieve the goal of eliminating tumors .
Action Environment
It is known that the performance of similar compounds can be improved in a wide temperature range and high cut-off charging voltage .
Análisis Bioquímico
Biochemical Properties
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . The interaction with COX enzymes suggests that N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide may have anti-inflammatory properties. Additionally, its sulfonamide group allows it to form stable complexes with metal ions, which can be crucial in enzymatic catalysis and protein stabilization.
Cellular Effects
The effects of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . By inhibiting this pathway, N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.
Molecular Mechanism
At the molecular level, N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with COX enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which block the enzyme’s catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses in vitro and in vivo, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide vary with dosage. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion.
Transport and Distribution
The transport and distribution of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and is also actively transported by solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within the cell.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)11-19-15-7-6-14(10-13(15)5-8-16(19)20)18-24(21,22)17-4-3-9-23-17/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOIWDRDLCRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
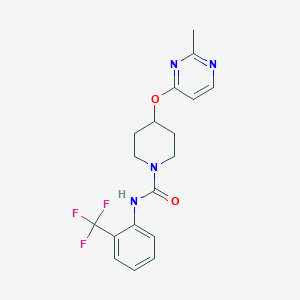

![3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954017.png)
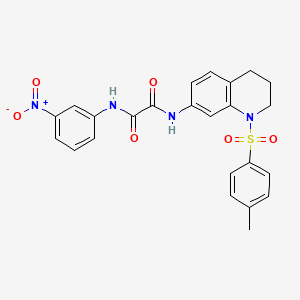
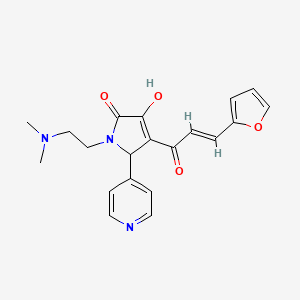
![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)
![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)

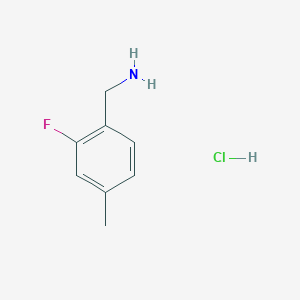

![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)

